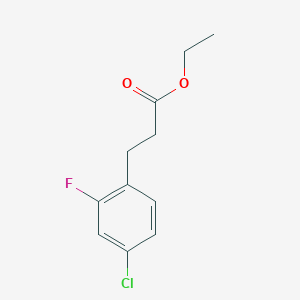
Ethyl 3-(4-chloro-2-fluorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-chloro-2-fluorophenyl)propanoate is an organic compound with the molecular formula C11H12ClFO2 It is an ester derivative, characterized by the presence of a chloro and fluoro substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-chloro-2-fluorophenyl)propanoate typically involves the esterification of 3-(4-chloro-2-fluorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chloro-2-fluorophenyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of esters to alcohols.
Major Products Formed
Substitution Reactions: Depending on the nucleophile, products such as 3-(4-methoxy-2-fluorophenyl)propanoate can be formed.
Hydrolysis: The major products are 3-(4-chloro-2-fluorophenyl)propanoic acid and ethanol.
Reduction: The major product is 3-(4-chloro-2-fluorophenyl)propanol.
Scientific Research Applications
Ethyl 3-(4-chloro-2-fluorophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(4-chloro-2-fluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-fluorophenyl)propanoate
- Ethyl 3-(4-chlorophenyl)propanoate
- Ethyl 3-(2-chloro-4-fluorophenyl)propanoate
Uniqueness
Ethyl 3-(4-chloro-2-fluorophenyl)propanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring
Properties
CAS No. |
377083-98-2 |
|---|---|
Molecular Formula |
C11H12ClFO2 |
Molecular Weight |
230.66 g/mol |
IUPAC Name |
ethyl 3-(4-chloro-2-fluorophenyl)propanoate |
InChI |
InChI=1S/C11H12ClFO2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3,5,7H,2,4,6H2,1H3 |
InChI Key |
FREXNMLSVAPYAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















